

Spectroscopic Profile of 4-Amino-2-bromo-6-chlorophenol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Amino-2-bromo-6-chlorophenol**

Cat. No.: **B1286634**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectral data for the compound **4-Amino-2-bromo-6-chlorophenol**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a combination of predicted data and experimental data from structurally related compounds to serve as a reference for researchers.

Predicted Spectral Data for 4-Amino-2-bromo-6-chlorophenol

In the absence of direct experimental data, computational predictions offer a valuable starting point for spectral analysis. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **4-Amino-2-bromo-6-chlorophenol**.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for **4-Amino-2-bromo-6-chlorophenol**

Proton	Predicted Chemical Shift (ppm)
H (aromatic, adjacent to NH ₂)	6.8 - 7.2
H (aromatic, adjacent to Br)	7.2 - 7.6
OH (hydroxyl)	4.5 - 6.0
NH ₂ (amino)	3.5 - 5.0

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-Amino-2-bromo-6-chlorophenol**

Carbon Atom	Predicted Chemical Shift (ppm)
C-OH	148 - 152
C-NH ₂	140 - 144
C-Br	110 - 114
C-Cl	118 - 122
C-H (aromatic)	115 - 125
C-H (aromatic)	120 - 130

Note: These are estimated values and actual experimental values may differ.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass-to-Charge Ratios (m/z) for **4-Amino-2-bromo-6-chlorophenol**

Ion	Predicted m/z
$[M]^+$	221.9, 223.9, 225.9
$[M+H]^+$	222.9, 224.9, 226.9

Note: The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.

Experimental Spectral Data for Structurally Related Compounds

To provide a comparative context, the following tables summarize available experimental spectral data for compounds with similar structural motifs.

4-Bromo-2-chlorophenol

Table 4: Experimental Spectral Data for 4-Bromo-2-chlorophenol

Technique	Data	Reference
^{13}C NMR	Spectral data available in databases.	[1]
IR	Spectra available, often recorded as a melt or in KBr.	[1]
MS (GC-MS)	Mass spectrum available from the NIST database.	[2]

4-Amino-2-chlorophenol

Table 5: Experimental Spectral Data for 4-Amino-2-chlorophenol

Technique	Data	Reference
IR (FTIR)	Transmission Infrared (IR) Spectrum available.	[3]

4-Amino-2,6-dichlorophenol

Table 6: Experimental Spectral Data for 4-Amino-2,6-dichlorophenol

Technique	Data	Reference
¹ H NMR	¹ H NMR spectrum available.	[4]
MS	Mass spectrum available in the NIST WebBook.	[5]

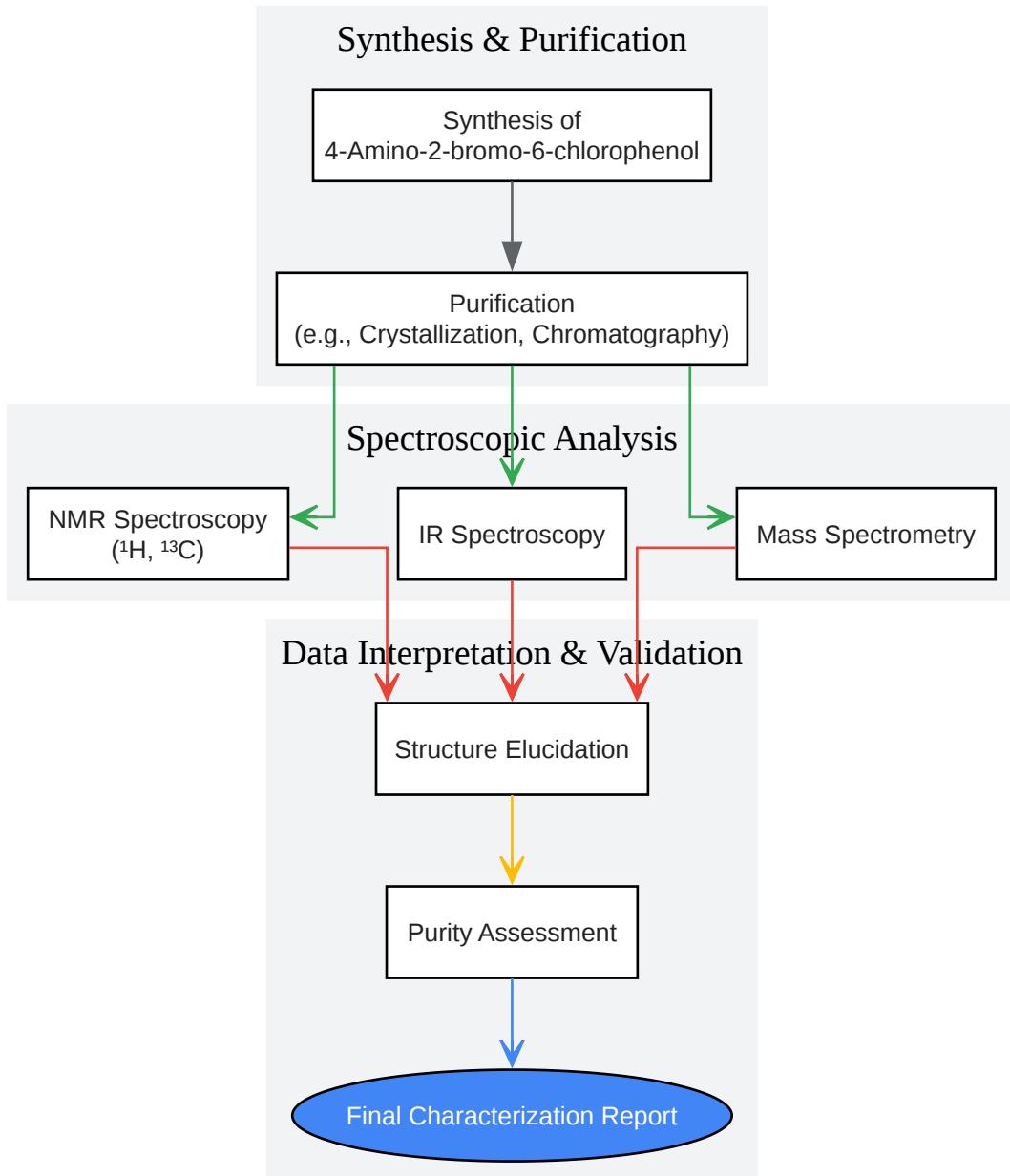
General Experimental Protocols

The following are generalized protocols for acquiring spectral data, based on common laboratory practices for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.
- Instrumentation: Utilize a 300, 400, or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy


- Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the KBr pellet.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).
 - EI-MS (often coupled with GC): Introduce the sample via a gas chromatograph for separation and subsequent ionization in the EI source. Acquire the mass spectrum of the eluting peak corresponding to the compound.

Workflow for Spectral Analysis of a Novel Compound

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **4-Amino-2-bromo-6-chlorophenol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 4-bromo-2-chloro- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Amino-2,6-dichlorophenol(5930-28-9) 1H NMR [m.chemicalbook.com]
- 5. Phenol, 4-amino-2,6-dichloro- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2-bromo-6-chlorophenol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1286634#4-amino-2-bromo-6-chlorophenol-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com